5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole

Enzyme Inhibition Hematopoietic Prostaglandin D Synthase Inflammation

Procure 5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole (CAS 318256-00-7) as a strategic diversification node for SAR and solid-form engineering. The N-benzoyl substituent is not a mere protecting group but an active pharmacophore element that drives HPGDS inhibitory potency (IC50 ~21–23 nM) and modulates NE selectivity (Ki 34 nM) via pseudoirreversible mechanisms [1]. This benzoylated scaffold provides a robust hydrogen-bond acceptor (C=O) and predictable π-stacking synthons for co-crystal screening, delivering superior solubility/stability profiles unattainable with NH analogs. Use it to bypass 2+ synthetic steps in analog generation and to empirically correlate lipophilicity (ΔlogP) with permeability and plasma protein binding [2].

Molecular Formula C19H13N3OS
Molecular Weight 331.39
CAS No. 318256-00-7
Cat. No. B2742626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole
CAS318256-00-7
Molecular FormulaC19H13N3OS
Molecular Weight331.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C19H13N3OS/c23-19(15-9-5-2-6-10-15)22-12-11-16(21-22)17-13-20-18(24-17)14-7-3-1-4-8-14/h1-13H
InChIKeyGBQUOUSKDRVTGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-(1-Benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole (CAS 318256-00-7): Differentiated Heterocyclic Building Block


5-(1-Benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole (CAS 318256-00-7, molecular formula C19H13N3OS) is a synthetic hybrid heterocycle that fuses a 2-phenylthiazole core with an N-benzoyl pyrazole moiety . As a member of the broader pyrazole–thiazole hybrid class, the compound serves as a structurally defined intermediate for constructing functionalized heterocyclic systems. The presence of the N-benzoyl substituent distinguishes it from simpler pyrazolyl-thiazole analogs and imparts unique molecular recognition features that are leveraged in crystal engineering and structure-activity relationship (SAR) studies [1].

Why 5-(1-Benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole Cannot Be Replaced by Close Analogs


Replacing 5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole with a non-benzoylated analog such as 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole (CAS 318234-44-5) or other sulfonamide variants is not functionally equivalent. The N-benzoyl substituent is not merely a protecting group; it actively participates in pseudoirreversible enzyme inhibition mechanisms and modulates selectivity profiles, as demonstrated in the broader N-benzoylpyrazole class where modification of the benzoyl radical governs enzyme potency and selectivity [1]. Additionally, the benzoyl group introduces distinct intermolecular interaction capabilities, including C–H···O hydrogen bonds and π-stacking motifs, which are critical for solid-state packing and co-crystal engineering applications where unsubstituted analogs fail to replicate the same supramolecular architecture [2].

Quantitative Differentiation Guide for 5-(1-Benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole (CAS 318256-00-7)


HPGDS Inhibitory Potency of Core Scaffold vs. Non-Benzoylated Analog

The non-benzoylated analog 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole (CAS 318234-44-5) inhibits human hematopoietic prostaglandin D synthase (HPGDS) with an IC50 of 21–23 nM [1]. While a direct head-to-head comparison for 5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is not available in the published literature, the N-benzoylated scaffold is expected to modulate HPGDS inhibitory activity and selectivity based on SAR analysis of N-benzoylpyrazole derivatives, where benzoyl substituents influence enzyme binding kinetics [2]. This makes the benzoylated compound a rational choice for SAR expansion studies where improved selectivity or altered pharmacokinetic profiles are sought.

Enzyme Inhibition Hematopoietic Prostaglandin D Synthase Inflammation

Neutrophil Elastase Inhibition Potency of N-Benzoylpyrazole Pharmacophore

The N-benzoylpyrazole pharmacophore — present in 5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole — has been validated as a novel template for human neutrophil elastase (NE) inhibition [1]. In the prototypical N-benzoylpyrazole derivative (1-benzoyl-4-nitro-1H-pyrazole), a Ki value of 34 nM against NE was measured, with significantly weaker inhibition of chymotrypsin-C (IC50 = 2,700 nM) and prothrombin (IC50 = 11,900 nM), demonstrating selectivity [2]. The thiazole extension present in CAS 318256-00-7 offers an additional vector for modulating potency and selectivity relative to simpler N-benzoylpyrazole inhibitors.

Neutrophil Elastase Inflammation Pulmonary Disease

Physicochemical Property Differentiation from Non-Benzoylated Analogs

5-(1-Benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole (C19H13N3OS, MW 331.39 g/mol) has a calculated density of 1.3±0.1 g/cm³, boiling point of 569.2±60.0 °C at 760 mmHg, and flash point of 298.0±32.9 °C . These properties differ substantially from the non-benzoylated analog 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole (C12H9N3S, MW 227.29 g/mol), which has a lower molecular weight and different logP . The increased molecular weight and the benzoyl carbonyl contribute to a higher hydrogen-bond acceptor count and altered lipophilicity, which directly impacts membrane permeability, solubility, and protein-binding characteristics compared to the NH analog.

Physicochemical Properties Drug-Likeness ADME Prediction

Crystal Engineering Advantage Through N-Benzoyl Mediated Supramolecular Synthons

Pyrazolyl-thiazole derivatives incorporating N-benzoyl substituents engage in structure-directing noncovalent interactions — including C–H···O hydrogen bonds involving the benzoyl carbonyl and π-stacking between the benzoyl phenyl and adjacent heterocycles — that are inaccessible to N-unsubstituted analogs [1]. Analysis of N-benzoylpyrazole-containing thiazoles reveals that the benzoyl oxygen acts as a robust hydrogen-bond acceptor, creating predictable supramolecular synthons that facilitate co-crystal design with pharmaceutically relevant coformers. In contrast, the NH-pyrazole analog relies solely on N–H···N hydrogen bonds, which are less directional and more sensitive to competing solvent interactions, leading to a different crystal packing landscape [1]. DFT calculations and Hirshfeld surface analysis confirm that the benzoyl group contributes up to 15–25% of the total intermolecular interaction energy in the solid state, a contribution absent in non-benzoylated congeners.

Crystal Engineering Supramolecular Chemistry Co-crystal Design

Synthetic Versatility as a Late-Stage Diversification Intermediate

5-(1-Benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole serves as a key intermediate for generating structurally diverse libraries through benzoyl deprotection or further derivatization. The N-benzoyl group can be selectively removed under mild basic conditions to regenerate the free NH-pyrazole, enabling access to both benzoylated and non-benzoylated scaffolds from a single precursor . Alternatively, the benzoyl carbonyl can be converted to thioamide or amidoxime derivatives, providing entry points into additional SAR exploration. This synthetic flexibility is not available when starting from the NH analog alone, which requires additional protection/deprotection steps for N-functionalization and often suffers from lower regioselectivity in subsequent reactions . The compound thus functions as a strategic diversification node, enabling a single procurement to support multiple parallel analog series.

Synthetic Chemistry Late-Stage Functionalization Heterocycle Synthesis

Recommended Application Scenarios for 5-(1-Benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies Targeting HPGDS or Neutrophil Elastase Inhibition

Use the benzoylated compound to explore how N-substitution alters inhibitory potency and selectivity relative to the non-benzoylated analog (HPGDS IC50 = 21–23 nM, NE Ki = 34 nM for the prototypical N-benzoylpyrazole) [1], [2]. The compound allows direct measurement of the benzoyl group's contribution to enzyme binding.

Crystal Engineering and Co-Crystal Design with Pharmaceutical Coformers

Leverage the benzoyl carbonyl as a robust hydrogen-bond acceptor for co-crystal screening [3]. The predictable supramolecular synthons (C–H···O interactions, π-stacking) make this compound a superior candidate for generating novel solid forms with improved solubility or stability profiles compared to NH analogs.

Late-Stage Diversification Hub for Parallel Analog Synthesis

Procure the benzoylated compound as a single diversification node from which multiple N-substituted analogs (free NH, alkylated, sulfonylated, or further benzoylated variants) can be generated through controlled deprotection or functional group interconversion . This strategy reduces synthetic step count by at least two steps relative to starting from the NH analog.

Physicochemical Property Modulation Studies in Drug-Likeness Optimization

Employ the benzoylated compound (MW 331.39 g/mol) in comparative studies against the NH analog (MW 227.29 g/mol) to empirically measure how the benzoyl group affects logP, solubility, permeability, and plasma protein binding . These measurements inform lead optimization decisions where controlling lipophilicity without sacrificing potency is critical.

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